molecular formula C7ClF7O B1403855 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene CAS No. 1417569-17-5

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1403855
CAS No.: 1417569-17-5
M. Wt: 268.51 g/mol
InChI Key: FQAQMJGWOOVPKT-UHFFFAOYSA-N
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Description

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7HClF7O This compound is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name

1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQMJGWOOVPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method includes the reaction of 1-chloro-2,3,5,6-tetrafluorobenzene with trifluoromethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process .

Industrial production methods may involve large-scale halogenation processes, where the precursor compounds are subjected to halogenating agents under specific conditions to achieve the desired product. These methods are optimized for efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Material Science

In material science, 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is utilized in the development of advanced materials due to its fluorinated structure which imparts unique properties such as hydrophobicity and thermal stability.

Case Study: Coatings and Polymers

Research has shown that incorporating this compound into polymer matrices can enhance the thermal and chemical resistance of coatings used in harsh environments. For instance, studies indicate that fluorinated polymers exhibit lower surface energy, leading to improved resistance to dirt and moisture .

Pharmaceuticals

The compound's unique electronic properties make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to modify biological activity through fluorination is particularly noteworthy.

Case Study: Drug Development

A notable application includes its use in synthesizing potential anti-cancer agents. Research published in the Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines .

Environmental Science

In environmental applications, this compound is investigated for its role in developing eco-friendly solvents and reagents that minimize toxic waste generation.

Case Study: Green Chemistry

Studies have indicated that using this compound as a solvent in organic reactions can reduce the environmental impact compared to traditional solvents. Its high volatility and low toxicity profile make it an attractive alternative for green chemistry practices .

Analytical Chemistry

The compound is also employed as a standard in analytical chemistry due to its well-defined spectral properties.

Case Study: Spectroscopy

In gas chromatography-mass spectrometry (GC-MS), it serves as a calibration standard for detecting trace levels of fluorinated compounds in environmental samples .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Material ScienceCoatings and PolymersEnhanced thermal stability and hydrophobicity
PharmaceuticalsDrug DevelopmentSignificant cytotoxic activity against cancer cells
Environmental ScienceEco-friendly solventsReduced toxic waste generation
Analytical ChemistryCalibration standard in GC-MSEffective detection of trace fluorinated compounds

Mechanism of Action

The mechanism by which 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and trifluoromethoxy group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-17-5) is a halogenated aromatic compound characterized by a high degree of fluorination and the presence of both chlorine and a trifluoromethoxy group. This unique structure contributes to its significant biological activity, making it a compound of interest in various fields including pharmaceuticals, agriculture, and material science.

  • Molecular Formula : C7ClF7O
  • Molecular Weight : 208.55 g/mol
  • IUPAC Name : this compound
  • InChI Key : FQAQMJGWOOVPKT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological receptors and enzymes. This interaction can modulate the activity of target molecules, leading to various biological effects.

Biological Applications

This compound finds applications in several domains:

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its trifluoromethoxy group has been shown to significantly enhance biological activity compared to non-fluorinated analogs .

Agricultural Chemicals

It is utilized in formulating agrochemicals such as herbicides and fungicides due to its efficacy in controlling unwanted plant growth and pests .

Material Science

In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance .

Case Study 1: Antidepressant Activity

A study demonstrated that compounds containing the trifluoromethoxy group exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts. This suggests potential applications in developing antidepressants .

Case Study 2: Anticancer Properties

Research indicated that derivatives of halogenated aromatic compounds like this compound show synergistic anticancer activity when used in conjunction with other therapeutic agents. This is attributed to their ability to modulate enzyme activity involved in cancer progression .

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological ActivityApplications
This compoundC7ClF7OHighPharmaceuticals, Agrochemicals
1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzeneC7HClF5OModeratePharmaceuticals
1-Chloro-2-(trifluoromethoxy)benzeneC7ClF3OLowResearch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Reactant of Route 2
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